alpha Lipoic acid

Pharmacokinetics Enantioselective bioavailability Drug formulation

For reproducible metabolic and neuroprotective research, choose R-(+)-α-Lipoic Acid or its sodium salt (NaRLA) over generic racemic mixtures. Evidence confirms R-(+)-enantiomer has 36% higher bioavailability and superior insulin-sensitizing effects vs. S-(-)-enantiomer. NaRLA eliminates polymerization and achieves 10- to 30-fold higher peak plasma levels than free acid. The 600 mg dose is evidence-optimized for diabetic neuropathy trials. We supply ≥98% purity, rigorously QC-tested reference standards and custom formulations.

Molecular Formula C8H14O2S2
Molecular Weight 206.3 g/mol
CAS No. 1077-28-7
Cat. No. B1663570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha Lipoic acid
CAS1077-28-7
SynonymsAcid, alpha-Lipoic
Alpha Lipogamma
alpha Lipoic Acid
Alpha Lipon Stada
alpha Liponaure Heumann
Alpha Liponsaure Sofotec
alpha Liponsaure von ct
Alpha Lippon AL
alpha Vibolex
Alpha-Lipogamma
alpha-Lipoic Acid
Alpha-Lipon Stada
alpha-Liponaure Heumann
Alpha-Liponsaure Sofotec
alpha-Liponsaure von ct
Alpha-Lippon AL
alpha-Vibolex
Alphaflam
AlphaLipogamma
AlphaLipon Stada
alphaLiponaure Heumann
AlphaLiponsaure Sofotec
alphaLiponsaure von ct
AlphaLippon AL
alphaVibolex
Azulipont
biomo lipon
biomo-lipon
biomolipon
duralipon
espa lipon
espa-lipon
espalipon
Fenint
Injekt, Thiogamma
Juthiac
Lipoic Acid
Liponsaure ratiopharm
Liponsaure-ratiopharm
Liponsaureratiopharm
MTW Alphaliponsaure
MTW-Alphaliponsaure
MTWAlphaliponsaure
Neurium
Pleomix Alpha
Pleomix Alpha N
Pleomix-Alpha
Pleomix-Alpha N
PleomixAlpha
PleomixAlpha N
Thioctacid
Thioctacide T
Thioctic Acid
Thiogamma Injekt
Thiogamma oral
Tromlipon
Verla Lipon
Verla-Lipon
VerlaLipon
Molecular FormulaC8H14O2S2
Molecular Weight206.3 g/mol
Structural Identifiers
SMILESC1CSSC1CCCCC(=O)O
InChIInChI=1S/C8H14O2S2/c9-8(10)4-2-1-3-7-5-6-11-12-7/h7H,1-6H2,(H,9,10)
InChIKeyAGBQKNBQESQNJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder
SolubilityInsoluble
Yellow powder;  solubility in ethanol: 50 mg/mL /Synthetic, oxidized form/
Soluble in methanol, ethanol, diethyl ether and chloroform

Structure & Identifiers


Interactive Chemical Structure Model





Alpha Lipoic Acid (CAS 1077-28-7) Procurement Guide: Baseline Identity and Core Characteristics


Alpha lipoic acid (ALA; thioctic acid; CAS 1077-28-7) is an endogenous organosulfur compound that functions as an essential cofactor for mitochondrial dehydrogenase complexes, including pyruvate dehydrogenase and α-ketoglutarate dehydrogenase [1]. It exists as a redox couple with its reduced form, dihydrolipoic acid (DHLA), exhibiting a low redox potential of −0.32 V [2]. As a nutritional supplement and pharmaceutical intermediate, ALA is commercially available primarily as a racemic mixture (rac-LA) comprising equal proportions of R-(+)- and S-(−)-enantiomers, though the R-enantiomer represents the naturally occurring, biologically active form [3].

Why Generic Alpha Lipoic Acid Substitution Fails: Enantioselective Pharmacology and Bioavailability Constraints


Substitution of alpha lipoic acid with generic racemic mixtures (rac-LA) or alternative salt forms without careful specification introduces quantifiable pharmacokinetic and pharmacodynamic variability that compromises experimental reproducibility and therapeutic outcomes. The R-(+)-enantiomer demonstrates significantly higher absolute bioavailability (38±15%) compared to the S-(−)-enantiomer (28±14%) in humans, a 36% relative difference (P<0.001) [1]. In rodent models, RLA achieves plasma AUC values approximately 1.26-fold higher than SLA following oral administration of the racemic mixture [2]. Furthermore, the pure RLA free acid is prone to polymerization and exhibits poor aqueous solubility, resulting in low and variable absorption, whereas conversion to the sodium salt (NaRLA) produces significantly higher Cmax and AUC values with decreased Tmax and T1/2 [3]. These stereochemical and formulation-dependent differences preclude direct interchangeability without altering experimental outcomes or clinical response magnitudes.

Alpha Lipoic Acid: Quantified Comparative Evidence for Scientific Selection


Differential Absolute Bioavailability: R-(+)-α-Lipoic Acid vs. S-(−)-α-Lipoic Acid in Healthy Humans

In a randomized crossover study of 12 healthy volunteers receiving single 200 mg oral doses of racemic α-lipoic acid as an oral solution, the absolute bioavailability (Fabs) of the R-(+)-enantiomer was 38±15%, significantly higher than the 28±14% observed for the S-(−)-enantiomer (P<0.001), representing a 36% relative increase in systemic exposure for the biologically active R-form [1]. Cmax values similarly favored the R-enantiomer (1.95 μg/mL vs. 1.17 μg/mL; P<0.001), as did AUC (0.65 μg·h/mL vs. 0.37 μg·h/mL; P<0.001) [1]. These findings were corroborated in a 2015 rat study where the AUC of RLA was approximately 1.26-fold higher than that of SLA after oral administration of the racemic mixture [2].

Pharmacokinetics Enantioselective bioavailability Drug formulation

Sodium R-(+)-α-Lipoate (NaRLA) vs. R-(+)-α-Lipoic Acid Free Acid: Enhanced Pharmacokinetic Profile

R-(+)-α-lipoic acid free acid (RLA) exhibits poor aqueous solubility and a tendency to polymerize, resulting in low and variable oral absorption [1]. Conversion to the sodium salt form, sodium R-(+)-α-lipoate (NaRLA), eliminates polymerization, confers complete water solubility, and yields significantly higher Cmax and AUC values with decreased Tmax and T1/2 compared to RLA or rac-LA [1]. In a human pharmacokinetic study of 12 healthy adults administered 600 mg NaRLA orally, the formulation achieved plasma concentrations that, when three consecutive 600 mg doses were administered at 15-minute intervals, approximated those achievable via intravenous infusion [1]. Commercial product specifications for sodium R-lipoate indicate blood levels 10 to 30 times higher than achievable with pure RLA [2].

Formulation science Salt selection Oral bioavailability

Differential Effects of R-(+)-ALA vs. S-(−)-ALA on Insulin-Stimulated Glucose Transport in Insulin-Resistant Skeletal Muscle

In a study using obese Zucker (fa/fa) rats as a model of insulin resistance, chronic parenteral treatment (10 days) with R-(+)-α-lipoic acid (30 mg/kg) increased insulin-stimulated 2-deoxyglucose (2-DG) uptake in epitrochlearis muscle by 65% compared to vehicle-treated controls (P<0.05), whereas S-(−)-α-lipoic acid (50 mg/kg) produced only a 29% improvement [1]. Acute treatment (100 mg/kg, 1 hour) with R-(+)-ALA increased insulin-mediated 2-DG uptake by 64% (P<0.05), while S-(−)-ALA had no significant effect [1]. Additionally, chronic R-(+)-ALA treatment significantly reduced plasma insulin by 17% and free fatty acids by 35% relative to vehicle controls, whereas S-(−)-ALA treatment further increased insulin by 15% and had no effect on free fatty acids [1].

Insulin resistance Glucose metabolism Type 2 diabetes

Clinical Dose-Response Comparison: 600 mg vs. 1200 mg vs. 1800 mg Oral α-Lipoic Acid in Diabetic Polyneuropathy (SYDNEY 2 Trial)

The SYDNEY 2 multicenter, randomized, double-blind, placebo-controlled trial (n=181) evaluated three oral doses of α-lipoic acid (600 mg, 1200 mg, and 1800 mg once daily) versus placebo over 5 weeks in patients with diabetic distal symmetric polyneuropathy [1]. Total Symptom Score (TSS) decreased by 4.9 points (51%) with 600 mg, 4.5 points (48%) with 1200 mg, and 4.7 points (52%) with 1800 mg, compared to 2.9 points (32%) with placebo (all P<0.05 vs. placebo) [1]. Response rates (≥50% reduction in TSS) were 62%, 50%, 56%, and 26%, respectively [1]. Adverse events (nausea, vomiting, vertigo) were dose-dependent: treatment-emergent adverse events for 600 mg were not significantly different from placebo, whereas 1200 mg and 1800 mg had number needed to harm (NNH) of 4.5 (95% CI: 2.4-31.0) and 3.0 (95% CI: 1.9-7.1), respectively [2]. The trial concluded that 600 mg once daily provides the optimum risk-to-benefit ratio [1].

Diabetic neuropathy Clinical efficacy Dose optimization

Comparative Free Radical Scavenging: Dihydrolipoic Acid (DHLA) vs. Alpha Lipoic Acid (ALA)

Using multiple chemiluminescence and colorimetric assay systems, both α-lipoic acid (LA) and dihydrolipoic acid (DHLA) demonstrated effective scavenging of reactive oxygen species including hydrogen peroxide (H₂O₂), hydroxyl radical (·OH), peroxynitrite anion (ONOO⁻), and DPPH radical, with significant inhibition of lipid peroxidation and protection against ·OH-induced DNA oxidative damage [1]. Critically, DHLA exhibited the additional capacity to effectively scavenge superoxide anion radical (O₂·⁻), a property not observed with LA [1]. The study concluded that while both compounds are effective antioxidants, the anti-oxidative ability of DHLA is significantly stronger than that of LA [1]. The LA/DHLA redox couple operates with a low redox potential of −0.32 V, functioning as a strong biological reductant [2].

Antioxidant activity Free radical scavenging Redox biology

Alpha Lipoic Acid: Optimal Application Scenarios Based on Quantitative Evidence


Enantiopure R-(+)-α-Lipoic Acid for Metabolic and Insulin-Sensitization Research

Based on direct head-to-head comparative evidence, R-(+)-α-lipoic acid should be prioritized over racemic mixtures or the S-enantiomer for research applications targeting insulin resistance and glucose metabolism. In the obese Zucker rat model, chronic R-(+)-ALA treatment increased insulin-stimulated glucose transport by 65%, whereas S-(−)-ALA produced only a 29% improvement at a higher dose (50 mg/kg vs. 30 mg/kg) [1]. Furthermore, R-(+)-ALA reduced plasma insulin by 17% and free fatty acids by 35%, while S-(−)-ALA increased insulin by 15% and had no effect on free fatty acids [1]. For investigators studying AMPK-PGC-1α signaling and mitochondrial biogenesis in aged or metabolically compromised models, R-(+)-ALA or its sodium salt formulation represents the evidence-supported choice [2].

Sodium R-(+)-α-Lipoate (NaRLA) for High-Bioavailability In Vivo Studies

When experimental protocols require consistent, high systemic exposure to α-lipoic acid, sodium R-(+)-α-lipoate (NaRLA) is the formulation of choice based on human pharmacokinetic data. NaRLA eliminates the polymerization tendency of RLA free acid, confers complete aqueous solubility, and produces significantly higher Cmax and AUC values with decreased Tmax and T1/2 [1]. The sodium salt formulation achieves plasma concentrations approximating intravenous infusion levels when administered as multiple oral doses, and commercial specifications indicate 10- to 30-fold higher peak blood levels compared to pure RLA [1]. This formulation is particularly relevant for aging research, neuroprotection studies, and any application where achieving therapeutically relevant plasma concentrations of the biologically active R-enantiomer is critical [1].

600 mg Daily Oral α-Lipoic Acid for Diabetic Neuropathy Clinical Trials

For clinical research protocols evaluating α-lipoic acid in diabetic sensorimotor polyneuropathy, the 600 mg once-daily oral dose represents the evidence-optimized regimen. The SYDNEY 2 trial demonstrated that 600 mg ALA reduces Total Symptom Score by 51% (4.9 points) versus 32% (2.9 points) with placebo, achieving response rates of 62% for ≥50% symptom reduction with a number needed to treat (NNT) of 2.7 [1]. Higher doses (1200 mg and 1800 mg) provided no additional efficacy benefit (48-52% TSS reduction) but introduced dose-dependent adverse events including nausea, vomiting, and vertigo, with number needed to harm (NNH) values of 4.5 and 3.0, respectively [2]. Procurement for clinical trial material should therefore prioritize the 600 mg dose specification for optimal risk-to-benefit ratio [1].

Redox Couple Studies Requiring Both LA and DHLA Reference Standards

For investigations of the α-lipoic acid/dihydrolipoic acid (LA/DHLA) redox couple, which operates at a redox potential of −0.32 V as a strong biological reductant, both compounds should be procured as reference standards [1]. Comparative free radical scavenging assays demonstrate that DHLA possesses a broader scavenging spectrum, uniquely effective against superoxide anion radical (O₂·⁻) in addition to the species scavenged by LA (H₂O₂, ·OH, ONOO⁻, DPPH·) [2]. The overall anti-oxidative ability of DHLA is significantly stronger than that of LA across multiple assay systems [2]. Studies examining mitochondrial permeability transition, superoxide anion production in submitochondrial particles, or cellular redox signaling require both standards to distinguish oxidized versus reduced form contributions [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for alpha Lipoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.